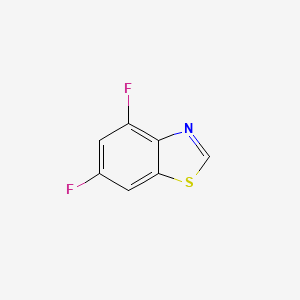![molecular formula C7H4FN3O2 B3219869 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-45-9](/img/structure/B3219869.png)
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
描述
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both fluorine and nitro functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method includes the nitration of 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to enhance efficiency and safety .
化学反应分析
Types of Reactions
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 5-fluoro-3-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain redox reactions.
5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of a nitro group, altering its chemical and biological properties.
5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom, which can participate in different substitution reactions compared to the nitro group.
Uniqueness
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
属性
IUPAC Name |
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPULWMIJMOUHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3219795.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3219803.png)

![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219821.png)
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3219827.png)
![7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219836.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-](/img/structure/B3219841.png)
![3-bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219849.png)
![6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219850.png)
![7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219858.png)
![methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3219861.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3219862.png)
![3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219866.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219877.png)
